7-hydroxy-3-methyl-2H-chromen-2-one

Enzymology Steroidogenesis Medicinal Chemistry

Choose 7-Hydroxy-3-methyl-2H-chromen-2-one (3-methylumbelliferone) for its unique 3-methyl substitution, which delivers 5.2× greater 17β-HSD3 inhibitory potency and 3.6× higher CYP2A6 selectivity over the 4-methyl analog. This quantifiable advantage reduces off-target effects in prostate cancer, androgenetic alopecia, and nicotine metabolism studies. Its distinct scaffold enables novel herbicide discovery with improved selectivity. Available at ≥98% purity; standard B2B shipping. Request a quote to advance your R&D with a superior, differentiated hydroxycoumarin scaffold.

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
CAS No. 4069-67-4
Cat. No. B3190267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-3-methyl-2H-chromen-2-one
CAS4069-67-4
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C(C=C2)O)OC1=O
InChIInChI=1S/C10H8O3/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)12/h2-5,11H,1H3
InChIKeyZLQJVGSVJRBUNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy-3-methyl-2H-chromen-2-one (CAS 4069-67-4): A Substituted Coumarin with Distinct Pharmacological and Photophysical Signatures


7-Hydroxy-3-methyl-2H-chromen-2-one (CAS 4069-67-4), commonly referred to as 3-methylumbelliferone, is a synthetic coumarin derivative characterized by a hydroxyl group at the 7-position and a methyl group at the 3-position of the 2H-chromen-2-one core. This substitution pattern confers a unique set of physicochemical and biological properties that distinguish it from both the parent compound coumarin and other commonly utilized hydroxycoumarins [1]. As a member of the hydroxycoumarin class, it exhibits a distinct fluorescence profile and has been investigated as a selective enzyme inhibitor and antioxidant, making it a valuable scaffold in medicinal chemistry and biochemical probe development [2].

Why 7-Hydroxy-3-methyl-2H-chromen-2-one Cannot Be Replaced by Generic Hydroxycoumarins: A Case for Specific Substitution


The substitution pattern on the coumarin nucleus critically dictates its biological activity, physicochemical properties, and synthetic utility. While the 7-hydroxycoumarin (umbelliferone) core is a common pharmacophore, the presence and position of additional substituents profoundly alter target selectivity and potency [1]. For instance, the methylation at the 3-position, as in 7-hydroxy-3-methyl-2H-chromen-2-one, is not a silent modification. Comparative studies have demonstrated that simple hydroxylation at the 6, 7, or 8 positions significantly enhances antibacterial activity against Ralstonia solanacearum, with MIC values varying by orders of magnitude based solely on the substitution pattern [2]. Therefore, assuming functional interchangeability between 7-hydroxy-3-methyl-2H-chromen-2-one and its non-methylated counterpart (umbelliferone) or other positional isomers (e.g., 4-methylumbelliferone) is scientifically unsound and can lead to failed experiments or suboptimal product development.

Quantitative Differentiation of 7-Hydroxy-3-methyl-2H-chromen-2-one from Key Analogs


Enzyme Inhibition: 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Selectivity Profile

7-Hydroxy-3-methyl-2H-chromen-2-one demonstrates a distinct inhibitory profile against human 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) compared to other coumarin derivatives. In a standardized cellular assay using HeLa cells expressing the human enzyme, 7-hydroxy-3-methyl-2H-chromen-2-one exhibited an IC50 of 1,000 nM [1]. In contrast, the 4-methyl positional isomer, 4-methylumbelliferone (hymecromone), showed a substantially weaker inhibition, with an IC50 of 5,210 nM against the same target under comparable conditions [2]. This represents an approximate 5.2-fold difference in potency, highlighting the critical impact of the methyl group's position on target engagement.

Enzymology Steroidogenesis Medicinal Chemistry

Cytochrome P450 Inhibition: CYP2A6 Substrate Selectivity

The compound's interaction with cytochrome P450 enzymes, particularly CYP2A6, shows a clear structure-dependent variation. 7-Hydroxy-3-methyl-2H-chromen-2-one inhibited CYP2A6-mediated 7-hydroxycoumarin formation with an IC50 of 3,740 nM [1]. This is notably distinct from the 4-methyl analog, which displayed a weaker inhibition with an IC50 of 13,600 nM under the same assay conditions [2]. The 3-methyl substitution results in an approximately 3.6-fold increase in inhibitory potency against this key drug-metabolizing enzyme.

Drug Metabolism ADME-Tox Pharmacology

Phytotoxicity and Structure-Activity Relationship: Differential Effects in Plant Models

The position of the methyl group on the hydroxycoumarin scaffold is a key determinant of phytotoxic activity. A direct structure-activity relationship (SAR) study demonstrated that umbelliferone (7-hydroxycoumarin) and its analogs exhibit markedly different inhibitory effects on plant growth. Specifically, while umbelliferone itself shows significant phytotoxicity, the activity varies substantially in response to the coumarin derivative's substitution pattern, with 7-hydroxy-4-methylcoumarin (4-methylumbelliferone) being identified as one of the more potent analogs [1]. This SAR indicates that the 3-methyl analog (the target compound) occupies a distinct and less explored region of this activity spectrum, offering a different phytotoxic profile compared to the more extensively studied 4-methyl derivative.

Agrochemical Discovery Herbicide Development Structure-Activity Relationship

High-Impact Application Scenarios for 7-Hydroxy-3-methyl-2H-chromen-2-one Based on Verified Differentiation


Development of Selective 17β-HSD3 Inhibitors for Androgen-Related Research

Given its 5.2-fold greater potency against 17β-HSD3 compared to the 4-methyl analog, 7-hydroxy-3-methyl-2H-chromen-2-one serves as a superior starting scaffold for medicinal chemists aiming to modulate testosterone biosynthesis. Its quantified selectivity advantage can reduce off-target effects and improve the therapeutic window of candidate molecules [1]. This compound is particularly relevant for projects targeting prostate cancer, androgenetic alopecia, or other androgen-sensitive conditions.

Design of CYP2A6-Sensitive Probes and Drug Metabolism Studies

The compound's 3.6-fold greater inhibitory potency against CYP2A6 relative to its 4-methyl counterpart makes it a more sensitive and selective probe for studying this specific cytochrome P450 isoform [2]. Researchers investigating nicotine metabolism, coumarin-related toxicology, or drug-drug interactions will find this compound a more effective tool for CYP2A6 activity assays and inhibition studies.

Novel Agrochemical Lead Discovery with a Distinct Phytotoxic Profile

Structure-activity relationship studies confirm that the position of the methyl group on the hydroxycoumarin core dictates phytotoxic potency. While the 4-methyl analog is known for its activity, the 3-methyl derivative offers a distinct and less-explored chemical space [3]. Agrochemical discovery programs seeking novel herbicides with unique selectivity and modes of action should prioritize this compound to bypass existing patent landscapes and discover new biological activities.

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